[4-(3,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone
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Overview
Description
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is a synthetic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorobenzyl group and a piperidyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE typically involves the reaction of 3,4-dichlorobenzyl chloride with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 1-(methylsulfonyl)-4-piperidone to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce secondary amines .
Scientific Research Applications
Chemistry
In chemistry, [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacological agent. It is being investigated for its antimicrobial and antimalarial properties. Studies have demonstrated its efficacy against certain strains of bacteria and parasites, making it a candidate for further drug development .
Industry
In the industrial sector, [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is used in the production of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into various formulations, enhancing the properties of the final products .
Mechanism of Action
The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This inhibition disrupts the cell wall synthesis, leading to bacterial cell death . In antimalarial applications, the compound interferes with the parasite’s metabolic pathways, inhibiting its growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride
- 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
- 3-(4-Chlorobenzyl)-piperidine hydrochloride
Uniqueness
Compared to similar compounds, [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE exhibits unique properties due to the presence of both dichlorobenzyl and methylsulfonyl groups. These functional groups contribute to its enhanced reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H25Cl2N3O3S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C18H25Cl2N3O3S/c1-27(25,26)23-6-4-15(5-7-23)18(24)22-10-8-21(9-11-22)13-14-2-3-16(19)17(20)12-14/h2-3,12,15H,4-11,13H2,1H3 |
InChI Key |
BZRSPBZWUIYJLH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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